molecular formula C16H16ClN B2612152 (4-chlorophenyl)(3-cyclopropylphenyl)methanamine CAS No. 2243508-40-7

(4-chlorophenyl)(3-cyclopropylphenyl)methanamine

Cat. No.: B2612152
CAS No.: 2243508-40-7
M. Wt: 257.76
InChI Key: NPFVCEXUWGTNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(3-cyclopropylphenyl)methanamine is a diarylmethanamine derivative featuring two distinct aryl substituents: a 4-chlorophenyl group and a 3-cyclopropylphenyl group. The compound’s primary amine group makes it a versatile intermediate for synthesizing Schiff bases, heterocycles, or pharmacologically active derivatives .

Properties

IUPAC Name

(4-chlorophenyl)-(3-cyclopropylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN/c17-15-8-6-12(7-9-15)16(18)14-3-1-2-13(10-14)11-4-5-11/h1-3,6-11,16H,4-5,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFVCEXUWGTNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-cyclopropylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(3-cyclopropylphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Scientific Research Applications

(4-chlorophenyl)(3-cyclopropylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • The 4-chlorophenyl group enhances lipophilicity and electronic stabilization, while phenyl or benzyl groups improve aromatic stacking interactions .
  • The cyclopropyl group in the target compound may reduce metabolic degradation compared to linear alkyl chains, a feature observed in cyclopropyl-containing pharmaceuticals .

Heterocyclic Methanamine Derivatives

Heterocyclic substituents introduce distinct electronic and steric profiles:

Compound Name Molecular Formula Substituents CAS Number Key Properties References
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl Thiazole, 4-ClPh 690632-35-0 High purity (97%), MP 268°C
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine C₁₀H₉ClN₂O Oxazole, 4-ClPh 81935-22-0 Research use; heterocyclic scaffold

Key Findings :

  • Thiazole and oxazole derivatives exhibit higher melting points due to crystalline packing, contrasting with diarylmethanamines’ variable solubility .
  • Heterocycles may enhance binding to biological targets (e.g., enzymes or receptors) via π-π interactions or hydrogen bonding .

Substituted Cyclopropyl Methanamines

Cyclopropyl groups confer unique steric and electronic effects:

Compound Name Molecular Formula Substituents CAS Number Key Properties References
(1-(4-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 4-ClPh, cyclopropane 69385-29-1 97% purity; potential intermediate
(3-Cyclopropyl-4-fluorophenyl)methanamine C₁₀H₁₂FN 3-cyclopropyl, 4-FPh - Fluorine enhances electronegativity

Key Findings :

  • Fluorine substitution (as in ) further modulates electronic properties, improving membrane permeability in bioactive compounds .

Research Findings and Data Analysis

  • Synthetic Routes : Diarylmethanamines are typically synthesized via reductive amination (e.g., ) or condensation followed by reduction. The target compound may require palladium-catalyzed cross-coupling for cyclopropyl incorporation .
  • Physicochemical Properties :
    • Solubility : Aryl groups reduce aqueous solubility, but cyclopropyl may balance this via moderate lipophilicity.
    • Stability : Cyclopropyl groups resist oxidation, enhancing shelf-life compared to alkyl analogs .

Biological Activity

The compound (4-chlorophenyl)(3-cyclopropylphenyl)methanamine (CAS No. 2243508-40-7) is a member of the phenylmethanamine class, characterized by its unique structural features that potentially confer significant biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound consists of a 4-chlorophenyl group and a 3-cyclopropylphenyl moiety attached to a central methanamine unit. The presence of the chlorinated phenyl group enhances lipophilicity, which may improve membrane permeability, while the cyclopropyl group can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . For instance, studies have shown that similar compounds demonstrate antifungal activity against various pathogenic strains, including those responsible for infections such as Mycobacterium tuberculosis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects , likely through modulation of specific signaling pathways involved in inflammation. This activity may be attributed to its ability to inhibit enzymes that play crucial roles in inflammatory processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . The mechanism involves binding to specific receptors or enzymes that regulate cell proliferation and apoptosis. This interaction could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or cellular signaling, modulating their activity.
  • Enzyme Inhibition : It is hypothesized that the compound can inhibit enzymes associated with inflammatory responses or cancer cell proliferation.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes, facilitating its action on intracellular targets.

Case Studies and Research Findings

StudyFindings
Demonstrated antifungal activity against multiple pathogenic fungi and effectiveness against Mycobacterium tuberculosis.
Highlighted potential applications in drug development due to unique structural features influencing biological activity.
Suggested modifications in related compounds led to increased biological activity, indicating structural importance in therapeutic efficacy.

Q & A

Basic: How can researchers optimize synthetic routes for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Implement factorial design to evaluate critical parameters (e.g., reaction temperature, catalyst loading, solvent polarity) . Flow chemistry systems can enhance reproducibility and scalability by controlling residence time and mixing efficiency .
  • Impurity Profiling: Use HPLC-MS to identify by-products (e.g., chlorinated intermediates or cyclopropane ring-opening derivatives) and adjust reaction conditions accordingly .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography: Employ gradient elution with silica gel and a hexane/ethyl acetate system to separate polar impurities (e.g., unreacted amines or hydroxylated by-products) .
  • Recrystallization: Use toluene or dichloromethane for high-purity crystallization, monitoring phase transitions via differential scanning calorimetry (DSC) .

Advanced: How does the cyclopropane ring in the 3-cyclopropylphenyl moiety influence the compound’s chemical stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to buffered solutions (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via <sup>1</sup>H NMR for ring-opening products (e.g., allylic amines) .
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition pathways linked to cyclopropane strain .

Advanced: What computational methods can predict the electronic effects of the 4-chlorophenyl substituent on the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to evaluate electron-withdrawing effects of the chlorine substituent .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer:

  • Controlled Oxidative Stress Testing: Compare results from radical initiators (e.g., AIBN) vs. metal-catalyzed oxidation (e.g., FeCl3/H2O2). Validate findings using LC-MS to detect oxidation products (e.g., N-oxides or quinone-like structures) .
  • Cross-Lab Validation: Replicate studies using standardized protocols for temperature, humidity, and oxygen exposure .

Advanced: What role does stereochemistry play in the compound’s intermolecular interactions, and how can this be experimentally validated?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a cellulose-based chiral stationary phase and polarimetric detection .
  • X-Ray Crystallography: Resolve crystal packing interactions to correlate stereochemistry with solubility and melting point .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • <sup>13</sup>C NMR: Assign quaternary carbons (e.g., cyclopropane C–C bonds) using DEPT-135 experiments .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI+ mode with <1 ppm mass accuracy .

Advanced: What are the potential degradation pathways of this compound in aqueous environments, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Studies: Monitor pH-dependent degradation kinetics using UV-Vis spectroscopy (λmax 270 nm). Identify hydrolyzed products (e.g., benzaldehyde derivatives) via GC-MS .
  • Lyophilization: Stabilize the compound by removing water and storing under inert gas .

Advanced: How does the solid-state packing of this compound affect its dissolution rate in biorelevant media?

Methodological Answer:

  • Powder X-Ray Diffraction (PXRD): Compare amorphous vs. crystalline forms. Use dissolution testing in simulated gastric fluid (SGF) to correlate polymorphism with bioavailability .

Advanced: Can predictive modeling guide the design of derivatives with enhanced binding affinity for serotonin receptors?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with substituent variations (e.g., fluoro, methyl groups) and test affinity via radioligand binding assays .
  • Molecular Docking: Use AutoDock Vina to predict binding poses in 5-HT receptor homology models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.